molecular formula C5H10N4O B1476720 1-(2-Azidoethyl)azetidin-3-ol CAS No. 1861099-83-3

1-(2-Azidoethyl)azetidin-3-ol

Cat. No.: B1476720
CAS No.: 1861099-83-3
M. Wt: 142.16 g/mol
InChI Key: MXRBMQPVSHXDPC-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)azetidin-3-ol is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocycles containing one nitrogen atom . They are often used in organic synthesis and medicinal chemistry due to their ubiquity in natural products .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . A plausible mechanism for the formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement .

Scientific Research Applications

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

Research highlights the significance of cyclic β-amino acids, including derivatives of azetidin-3-ol, in drug research due to their biological relevance. Metathesis reactions, such as ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are extensively used for synthesizing alicyclic β-amino acids or other densely functionalized derivatives. These methods offer selective and stereocontrolled methodologies, showcasing the versatility, robustness, limitations, and efficiency of metathesis reactions in accessing functionalized β-amino acid derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).

Antibacterial Activity and Drug Delivery

The β-lactam family, including azetidinones, demonstrates significant efficacy against a wide variety of disease-causing pathogens with minimal toxicity towards mammalian cells. Research into overcoming bacterial resistance to β-lactam antibiotics, such as penicillin and its derivatives, includes exploring drug delivery approaches like liposomes and nanoparticles, and developing structural variants with alternative mechanisms of action (Abeylath & Turos, 2008).

Anticancer Applications

Monocyclic β-lactams, a category including 2-azetidinones, have found applications beyond their antibacterial properties, showing promise in areas such as neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. Recent patents and research focus on the therapeutic potential of these compounds in treating various cancers, highlighting their safety, non-toxicity, and emerging roles in non-antibiotic activities (Grabrijan, Strašek, & Gobec, 2020).

Antiviral and Anti-inflammatory Properties

Azithromycin, a macrolide antibiotic, exhibits anti-viral and anti-inflammatory properties and has been investigated for potential treatments against coronaviruses. This reflects the broader interest in exploring compounds with azide functional groups, like 1-(2-Azidoethyl)azetidin-3-ol, for their potential in treating viral infections and associated inflammatory responses (Oliver & Hinks, 2020).

Future Directions

Azetidines have important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Therefore, future research could focus on developing new synthetic strategies towards functionalized azetidines .

Properties

IUPAC Name

1-(2-azidoethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-8-7-1-2-9-3-5(10)4-9/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRBMQPVSHXDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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